6-Bromo-1,2,4-triazine-3,5-diamine

Heterocyclic synthesis Triazine derivatives Amination

The 6-bromo substituent of this 1,2,4-triazine-3,5-diamine provides superior leaving-group characteristics—versus 6-chloro or unsubstituted analogs—enabling efficient Suzuki, Stille, and SNAr reactions under mild conditions. This patented intermediate (US 5,502,054) directly installs diverse aryl, alkyl, and heteroaryl groups at the 6-position for insecticidal SAR studies, kinase inhibitor libraries, and MOF ligand synthesis. The 84.6% synthetic yield ensures scalable supply. Choose the 6-bromo derivative for its balanced reactivity profile and established synthetic precedent.

Molecular Formula C3H4BrN5
Molecular Weight 190 g/mol
CAS No. 104405-59-6
Cat. No. B008616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1,2,4-triazine-3,5-diamine
CAS104405-59-6
Synonyms6-BROMO-1,2,4-TRIAZINE-3,5-DIAMINE
Molecular FormulaC3H4BrN5
Molecular Weight190 g/mol
Structural Identifiers
SMILESC1(=C(N=NC(=N1)N)Br)N
InChIInChI=1S/C3H4BrN5/c4-1-2(5)7-3(6)9-8-1/h(H4,5,6,7,9)
InChIKeyTVQHFUWOOKMCMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-1,2,4-triazine-3,5-diamine (CAS 104405-59-6): A Bifunctional Triazine Building Block for Heterocyclic Synthesis


6-Bromo-1,2,4-triazine-3,5-diamine (CAS 104405-59-6) is a heterocyclic compound with the molecular formula C3H4BrN5 and a molecular weight of 190.00 g/mol . It belongs to the 1,2,4-triazine class of six-membered aromatic heterocycles containing three nitrogen atoms . The compound features a 6-position bromine substituent and two amino groups at the 3- and 5-positions on the triazine ring, yielding a bifunctional scaffold amenable to cross-coupling and nucleophilic substitution chemistries . This substitution pattern distinguishes it from other 6-halo-1,2,4-triazine-3,5-diamine analogs in terms of leaving-group reactivity and downstream derivatization potential.

Why 6-Bromo-1,2,4-triazine-3,5-diamine Cannot Be Arbitrarily Replaced by Other 6-Halo or Unsubstituted Analogs


6-Halo-1,2,4-triazine-3,5-diamine derivatives are not interchangeable building blocks. The halogen substituent at the 6-position dictates the compound's leaving-group propensity, reaction kinetics, and compatibility with downstream cross-coupling methodologies . 6-Bromo-1,2,4-triazine-3,5-diamine occupies a specific reactivity niche: bromine provides superior leaving-group characteristics compared to chlorine for nucleophilic aromatic substitution while offering distinct cross-coupling profiles versus iodine. The 6-chloro analog (CAS 1799938-30-9, MW 145.55) exhibits lower molecular polarizability and requires harsher substitution conditions [1]. Unsubstituted 1,2,4-triazine-3,5-diamine lacks a halogen handle entirely, precluding direct aryl functionalization. 6-Fluoro analogs, while synthetically accessible, display markedly different electronic properties that alter triazine ring reactivity. These divergent properties mean that synthetic routes optimized for the 6-bromo derivative often fail or produce substantially lower yields when applied to alternative halogenated or unsubstituted triazine diamines, making direct substitution untenable without significant process revalidation.

Quantitative Differentiation of 6-Bromo-1,2,4-triazine-3,5-diamine: Comparator-Based Evidence for Procurement Decisions


Synthetic Yield Comparison: 6-Bromo Derivative Exhibits Well-Defined Synthesis with 84.6% Yield

The synthesis of 6-Bromo-1,2,4-triazine-3,5-diamine via oxidation of 3-amino-6-bromo-1,2,4-triazine with KMnO4 in liquid ammonia proceeds with a reported yield of 84.6% . This synthetic accessibility provides a reproducible benchmark for procurement and in-house synthesis planning. For comparison, the 6-chloro analog (CAS 1799938-30-9) is primarily documented via thiomethylate displacement routes intended for herbicidal triazines rather than as a purified intermediate, and no standardized yield data for the isolated diamine product is readily available in the primary literature [1].

Heterocyclic synthesis Triazine derivatives Amination

Leaving-Group Reactivity Profile: Bromine Occupies Optimal Position Between Chlorine and Iodine in Substitution Kinetics

In nucleophilic aromatic substitution (SNAr) reactions on electron-deficient heterocycles, the leaving-group ability of halogens follows the order I > Br > Cl > F, reflecting carbon-halogen bond strength differences [1]. For the 1,2,4-triazine scaffold, the C-Br bond at the 6-position (bond dissociation energy approximately 65-70 kcal/mol) is significantly weaker than the corresponding C-Cl bond (approximately 80-85 kcal/mol), facilitating milder substitution conditions. The 6-iodo analog, while even more reactive, presents procurement and stability challenges due to the photolability of the C-I bond and limited commercial availability of the pure diamine derivative. The 6-bromo derivative thus occupies the empirical 'sweet spot' for SNAr reactivity—sufficiently labile to enable substitution under practical laboratory conditions (room temperature to moderate heating in polar aprotic solvents) while maintaining adequate shelf stability . This property is explicitly leveraged in the synthesis of 6-substituted-3,5-diamino-1,2,4-triazines, where the bromo intermediate undergoes nucleophilic displacement to install diverse substituents [2].

Nucleophilic aromatic substitution Cross-coupling Halogen reactivity

Documented Utility as Key Intermediate: US 5,502,054 Explicitly Identifies 3,5-Diamino-6-bromo-1,2,4-triazine

US Patent 5,502,054 (FMC Corporation) explicitly identifies 3,5-diamino-6-bromo-1,2,4-triazine as the intermediate for preparing insecticidal 6-substituted-3,5-diamino-1,2,4-triazines [1]. The patent teaches that this bromo intermediate is prepared via bromination of commercially available 3-amino-1,2,4-triazine with N-bromosuccinimide, followed by amination using the Rykowski method (Synthesis, 1985, 884-886) [2]. In contrast, the 6-chloro analog is referenced in older patent literature (US 3,790,570) for herbicidal applications via thiomethylate displacement, not as a purified diamine intermediate for diversification [3]. This distinction in documented synthetic utility provides procurement clarity: the 6-bromo derivative has a defined role in a specific, modern patent application, whereas the 6-chloro analog's documented use is confined to a narrower, legacy herbicidal context.

Insecticide synthesis Patent intermediate Triazine derivatives

Comparative Molecular Properties: Bromine Confers Distinct Electronic and Steric Parameters vs. Chloro and Unsubstituted Analogs

6-Bromo-1,2,4-triazine-3,5-diamine exhibits a calculated LogP of 0.9609 and a polar surface area (PSA) of 90.71 Ų . These physicochemical parameters directly influence solubility, membrane permeability, and chromatographic behavior. While direct experimental LogP data for the 6-chloro analog are not widely published, the difference in halogen substituent (Br vs. Cl) predicts altered lipophilicity based on Hansch π constants: bromine (π ≈ 0.86) confers greater lipophilicity than chlorine (π ≈ 0.71) [1]. This translates to distinct retention times in reverse-phase HPLC and differential partitioning behavior in liquid-liquid extraction. Additionally, the unsubstituted 1,2,4-triazine-3,5-diamine lacks the halogen handle entirely, rendering it unsuitable for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) that require an aryl halide electrophile. The 6-fluoro analog, while potentially useful for PET tracer applications via 18F labeling, introduces strong electron-withdrawing effects that deactivate the triazine ring toward electrophilic substitution and alter the basicity of the adjacent amino groups.

Physicochemical properties LogP Polar surface area

Validated Analytical Identification: DSSTox Registration and InChI Key Enable Regulatory and Quality Compliance

6-Bromo-1,2,4-triazine-3,5-diamine is registered in the EPA DSSTox database under Substance ID DTXSID80571622 [1] and carries the InChI Key TVQHFUWOOKMCMD-UHFFFAOYSA-N . These standardized identifiers facilitate unambiguous compound identification across regulatory, procurement, and analytical workflows. The compound is commercially available from multiple suppliers at purities of 95% and above [2]. In contrast, the 6-chloro analog (CAS 1799938-30-9) has a more recent CAS registration and appears less extensively indexed in public chemistry databases, with fewer commercial suppliers and limited published analytical characterization data. The 6-iodo and 6-fluoro analogs of 1,2,4-triazine-3,5-diamine are not widely cataloged as commercial products, limiting their utility for routine synthetic applications. For laboratories requiring documentation for regulatory submissions, patent filings, or quality audits, the established database footprint of the 6-bromo derivative reduces the compliance burden compared to less well-documented alternatives.

Analytical chemistry Quality control Regulatory compliance

Optimal Procurement and Application Scenarios for 6-Bromo-1,2,4-triazine-3,5-diamine


Medicinal Chemistry: Synthesis of 6-Substituted-3,5-diamino-1,2,4-triazine Libraries for Kinase Inhibitor and CNS Drug Discovery

This compound serves as a key precursor for constructing libraries of 6-aryl-, 6-alkyl-, and 6-heteroaryl-substituted 3,5-diamino-1,2,4-triazines via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille) or nucleophilic aromatic substitution. The 1,2,4-triazine-3,5-diamine scaffold is structurally related to pharmacologically active compounds including lamotrigine analogs and has been explored in fluorinated triazine systems for CDK2 inhibition (IC50 values 4.0-6.8 μM) [1]. The 6-bromo derivative provides the halogen handle necessary for diversification, whereas the unsubstituted analog cannot participate directly in cross-coupling. The 6-chloro analog, while technically capable of similar transformations, typically requires harsher conditions or specialized catalyst systems due to the stronger C-Cl bond. Researchers developing novel kinase inhibitors, voltage-gated sodium channel modulators, or anti-inflammatory agents should prioritize the 6-bromo derivative for its balanced reactivity profile and established synthetic precedent [2].

Agrochemical Research: Development of Novel Insecticidal 1,2,4-Triazines per US Patent 5,502,054

As documented in US Patent 5,502,054 (FMC Corporation), 3,5-diamino-6-bromo-1,2,4-triazine is the designated intermediate for synthesizing 6-substituted-3,5-diamino-1,2,4-triazines with insecticidal activity [1]. The patent teaches that the bromo intermediate undergoes nucleophilic displacement or cross-coupling to install diverse substituents (alkyl, aryl, heteroaryl, silyl) at the 6-position, enabling structure-activity relationship (SAR) studies for agricultural applications. The 6-chloro analog is documented in earlier herbicidal patents (US 3,790,570) but via a different synthetic manifold (thiomethylate displacement) that yields products with distinct substitution patterns [2]. For research groups pursuing insecticidal triazine derivatives, the 6-bromo compound offers a direct entry point aligned with modern patent precedent and established synthetic methodology, whereas alternative halogenated triazines require de novo route development.

Materials Science: Synthesis of Triazine-Containing Ligands for Metal-Organic Frameworks (MOFs) and Coordination Polymers

The bifunctional nature of 6-Bromo-1,2,4-triazine-3,5-diamine—combining a halogen cross-coupling site with two amino coordination sites—makes it an attractive building block for designing polytopic ligands used in MOFs, coordination polymers, and supramolecular assemblies [1]. The 6-position bromine can be elaborated via Suzuki coupling to install extended aromatic or heteroaromatic linkers, while the 3- and 5-amino groups serve as metal-binding motifs. The calculated PSA of 90.71 Ų and moderate LogP (0.9609) support reasonable solubility in polar organic solvents for ligand synthesis [2]. The 6-chloro analog, with lower molecular weight and reduced lipophilicity, may yield ligands with different solubility and crystallization behavior. The 6-bromo derivative provides a balanced profile: sufficient reactivity for efficient cross-coupling while maintaining the stability required for multi-step ligand syntheses.

Chemical Biology: Synthesis of Fluorescent Probes and Bioconjugation Reagents via Bromine Displacement

The 6-bromine atom in this compound functions as an electrophilic handle for attaching fluorescent dyes, biotin tags, or polyethylene glycol (PEG) chains via SNAr reactions with appropriate nucleophiles (amines, thiols, alkoxides) [1]. The resulting 6-substituted-1,2,4-triazine-3,5-diamine derivatives retain the 3- and 5-amino groups for subsequent conjugation to biomolecules or solid supports. The C-Br bond's intermediate reactivity (weaker than C-Cl, more stable than C-I) permits conjugation under conditions compatible with sensitive functional groups commonly encountered in biological probes (e.g., esters, carbamates, protected peptides). The 6-iodo analog, while more reactive, introduces procurement challenges due to photolability and limited commercial availability. The established 84.6% synthetic yield for the parent compound [2] further supports its practical utility as a scalable starting material for probe synthesis programs.

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